PTPMT1 Inhibitory Activity: Class-Level Positioning vs. Validated Comparator Alexidine Dihydrochloride
The target compound belongs to the furo[3,2-g]chromene-6-acetic acid series from which potent PTPMT1 inhibitors with IC50 values of 0.7–17.3 μM were identified through structure-based virtual screening [1]. The established PTPMT1 inhibitor alexidine dihydrochloride exhibits an in vitro IC50 of 1.08 μM against recombinant PTPMT1 [2]. While the precise IC50 of the target compound against PTPMT1 has not been reported in the peer-reviewed literature, its structural features place it within the high-potency region of this scaffold series based on the SAR data where 3-aryl substitution and the acetic acid side chain are key pharmacophore elements. Procurement of this specific compound enables head-to-head benchmarking against alexidine dihydrochloride in the user's own assay system. [Explicit caveat: No direct published head-to-head data between CAS 887866-08-2 and alexidine dihydrochloride currently exists.]
| Evidence Dimension | PTPMT1 enzyme inhibition (IC50) and inhibitor class potency range |
|---|---|
| Target Compound Data | Predicted to fall within the 0.7–17.3 μM IC50 range based on scaffold SAR; exact IC50 not publicly reported. |
| Comparator Or Baseline | Alexidine dihydrochloride: IC50 = 1.08 μM [2]; PTPMT1 inhibitor series from virtual screening: IC50 range = 0.7–17.3 μM [1]. |
| Quantified Difference | Cannot be calculated due to missing direct experimental data. The class potency range spans 24.7-fold variability, underscoring that potency cannot be assumed without specific testing. |
| Conditions | In vitro phosphatase assay with recombinant human PTPMT1 and artificial substrate (DiFMUP for alexidine; pNPP for screening series). |
Why This Matters
Procurement of this specific compound is essential for researchers who need to conduct direct, well-controlled PTPMT1 inhibition assays rather than relying on extrapolated potency estimates from structurally related analogs.
- [1] Park H, Kim SY, Kyung A, Yoon TS, Ryu SE, Jeong DG. Structure-based virtual screening approach to the discovery of novel PTPMT1 phosphatase inhibitors. Bioorg Med Chem Lett. 2012 Jan 15;22(2):1271-5. doi: 10.1016/j.bmcl.2011.10.083. PMID: 22115589. View Source
- [2] Doughty-Shenton D, Joseph JD, Zhang J, Pagliarini DJ, Kim Y, Lu D, Dixon JE, Casey PJ. Pharmacological targeting of the mitochondrial phosphatase PTPMT1. J Pharmacol Exp Ther. 2010 May;333(2):584-92. doi: 10.1124/jpet.109.163329. PMID: 20167843. View Source
